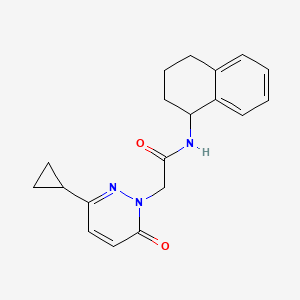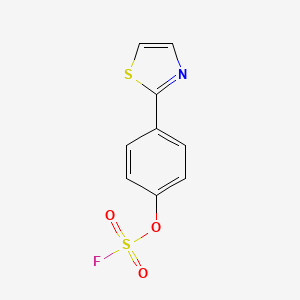
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a complex organic compound that falls within the pyridazinone class. It has shown potential in various fields, particularly in medicinal chemistry, due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps starting from basic organic molecules. One common synthetic route might involve:
Synthesis of the pyridazinone core through condensation reactions involving suitable precursors.
Incorporation of the cyclopropyl group into the pyridazinone structure via cyclopropanation reactions.
Attachment of the tetrahydronaphthalenyl moiety through amide bond formation using acylation reactions. The specific reagents, catalysts, and conditions used in these steps would vary depending on the desired yield and purity.
Industrial Production Methods
On an industrial scale, the synthesis of such complex molecules often leverages continuous flow processes and large-scale reactors to optimize yields and reduce costs. Industrial methods also focus on minimizing the use of hazardous reagents and maximizing atom economy.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: The compound can undergo oxidation reactions, potentially altering its functional groups and modifying its biological activity.
Reduction: Reduction reactions can affect the pyridazinone and naphthalenyl moieties, potentially leading to the formation of more stable derivatives.
Common Reagents and Conditions
Oxidation: Agents like potassium permanganate or chromates under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Halogenating agents, nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The products formed depend on the nature of the reactions. Oxidation might yield quinones or other oxidized derivatives. Reduction could lead to the formation of dihydro or fully reduced compounds. Substitution reactions would produce a variety of substituted derivatives with potentially diverse biological activities.
科学的研究の応用
The unique structure of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide makes it valuable in several fields:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological systems due to its ability to interact with various biomolecules.
Medicine: Investigated for potential therapeutic properties such as anti-inflammatory, anti-cancer, or neuroprotective effects.
Industry: Can be used in the development of new materials or as a catalyst in specific industrial processes.
作用機序
This compound exerts its effects through several potential mechanisms:
Molecular Targets: It can interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: Depending on its specific structure, it might modulate signal transduction pathways, influence gene expression, or affect metabolic pathways.
類似化合物との比較
Similar Compounds
2-(6-oxopyridazin-1(6H)-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(phenyl)acetamide
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(cyclohexyl)acetamide
Highlighting Uniqueness
The presence of the cyclopropyl group in 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide introduces significant strain and rigidity into the molecule, which can enhance its binding affinity to certain biological targets and potentially increase its specificity and potency compared to similar compounds.
特性
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c23-18(12-22-19(24)11-10-16(21-22)14-8-9-14)20-17-7-3-5-13-4-1-2-6-15(13)17/h1-2,4,6,10-11,14,17H,3,5,7-9,12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKVAJMPHCQDKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CN3C(=O)C=CC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3-methylphenyl)carbamate](/img/structure/B2894985.png)

![4-[(2,6-dichlorophenyl)sulfanyl]-5-methoxy-2-(pyridin-2-yl)pyrimidine](/img/structure/B2894987.png)
![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide](/img/structure/B2894989.png)
![9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![(2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propanoic acid](/img/structure/B2894994.png)
![N-(furan-2-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2894995.png)

![2-(4-chlorophenoxy)-N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)acetamide](/img/structure/B2894998.png)
![N-CYCLOPENTYL-2-{4-[2-HYDROXY-2-(THIOPHEN-2-YL)ETHYL]PIPERAZIN-1-YL}ACETAMIDE DIHYDROCHLORIDE](/img/structure/B2894999.png)
![Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2895001.png)
![1,4-Dimethylbicyclo[2.1.1]hexan-2-one](/img/structure/B2895002.png)
![N-(3-(2-methylthiazol-4-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2895004.png)
![Indolin-1-yl(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2895005.png)
